molecular formula C19H21FN2O B5779196 1-(4-fluorobenzoyl)-4-(2-methylbenzyl)piperazine

1-(4-fluorobenzoyl)-4-(2-methylbenzyl)piperazine

Cat. No. B5779196
M. Wt: 312.4 g/mol
InChI Key: DKYJSJGXZRTZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzoyl)-4-(2-methylbenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications as a research chemical due to its interesting pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-4-(2-methylbenzyl)piperazine is not fully understood, but it is believed to act primarily as a dopamine transporter inhibitor and serotonin receptor agonist. These actions lead to increased dopamine and serotonin levels in the brain, which can have a variety of effects on behavior and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-fluorobenzoyl)-4-(2-methylbenzyl)piperazine are complex and not fully understood. It has been shown to have a variety of effects on the brain, including increasing dopamine and serotonin levels, as well as altering the activity of other neurotransmitters such as glutamate and GABA. These effects can lead to changes in behavior, mood, and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorobenzoyl)-4-(2-methylbenzyl)piperazine in lab experiments is its potent pharmacological effects. This makes it a potentially useful tool for studying the neurobiology of addiction and other psychiatric disorders. However, one limitation is that its effects are complex and not fully understood, which can make interpretation of results challenging.

Future Directions

There are many potential future directions for research related to 1-(4-fluorobenzoyl)-4-(2-methylbenzyl)piperazine. One area of interest is its potential as a treatment for addiction and other psychiatric disorders. Another area of interest is its potential as a tool for studying the neurobiology of these disorders. Further research is needed to fully understand its pharmacological properties and potential applications.

Synthesis Methods

The synthesis of 1-(4-fluorobenzoyl)-4-(2-methylbenzyl)piperazine involves the reaction of 1-(4-fluorobenzoyl)piperazine with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide and is typically carried out at elevated temperatures. The yield of the reaction is typically high, and the compound can be purified using standard methods such as column chromatography.

Scientific Research Applications

1-(4-fluorobenzoyl)-4-(2-methylbenzyl)piperazine has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of pharmacological properties, including activity as a dopamine transporter inhibitor and serotonin receptor agonist. These properties make it a potentially useful tool for studying the neurobiology of addiction and other psychiatric disorders.

properties

IUPAC Name

(4-fluorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-15-4-2-3-5-17(15)14-21-10-12-22(13-11-21)19(23)16-6-8-18(20)9-7-16/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYJSJGXZRTZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone

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